molecular formula C15H18N2O4 B11093145 ethyl 5-hydroxy-3-methyl-1-[(3-methylphenyl)carbonyl]-4,5-dihydro-1H-pyrazole-5-carboxylate

ethyl 5-hydroxy-3-methyl-1-[(3-methylphenyl)carbonyl]-4,5-dihydro-1H-pyrazole-5-carboxylate

Cat. No.: B11093145
M. Wt: 290.31 g/mol
InChI Key: MQULTXFIFRULDJ-UHFFFAOYSA-N
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Description

ETHYL 5-HYDROXY-3-METHYL-1-(3-METHYLBENZOYL)-4,5-DIHYDRO-1H-PYRAZOLE-5-CARBOXYLATE is a complex organic compound with a unique structure that includes a pyrazole ring, a benzoate group, and an ethyl ester

Preparation Methods

The synthesis of ETHYL 5-HYDROXY-3-METHYL-1-(3-METHYLBENZOYL)-4,5-DIHYDRO-1H-PYRAZOLE-5-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the benzoate group and the ethyl ester. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

ETHYL 5-HYDROXY-3-METHYL-1-(3-METHYLBENZOYL)-4,5-DIHYDRO-1H-PYRAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the pyrazole ring or the benzoate group. Common reagents include halides and organometallic compounds.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

ETHYL 5-HYDROXY-3-METHYL-1-(3-METHYLBENZOYL)-4,5-DIHYDRO-1H-PYRAZOLE-5-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biology: It can serve as a probe or ligand in biological studies to investigate enzyme mechanisms or protein interactions.

    Materials Science: The unique structure of this compound makes it suitable for the development of novel materials with specific properties, such as conductivity or fluorescence.

    Industry: It can be used in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ETHYL 5-HYDROXY-3-METHYL-1-(3-METHYLBENZOYL)-4,5-DIHYDRO-1H-PYRAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, or changes in gene expression.

Comparison with Similar Compounds

ETHYL 5-HYDROXY-3-METHYL-1-(3-METHYLBENZOYL)-4,5-DIHYDRO-1H-PYRAZOLE-5-CARBOXYLATE can be compared with similar compounds such as:

    4-BENZOYL-3-METHYL-1-PHENYL-5-PYRAZOLONE: This compound shares a similar pyrazole ring structure but differs in the substitution pattern and functional groups.

    1-PHENYL-3-METHYL-4-BENZOYLPYRAZOLONE: Another related compound with a pyrazole ring, but with different substituents that affect its chemical properties and applications.

Properties

Molecular Formula

C15H18N2O4

Molecular Weight

290.31 g/mol

IUPAC Name

ethyl 3-hydroxy-5-methyl-2-(3-methylbenzoyl)-4H-pyrazole-3-carboxylate

InChI

InChI=1S/C15H18N2O4/c1-4-21-14(19)15(20)9-11(3)16-17(15)13(18)12-7-5-6-10(2)8-12/h5-8,20H,4,9H2,1-3H3

InChI Key

MQULTXFIFRULDJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CC(=NN1C(=O)C2=CC=CC(=C2)C)C)O

Origin of Product

United States

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